N-Boc-N-methylpiperazine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

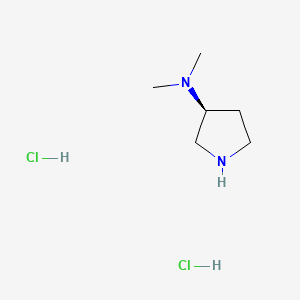

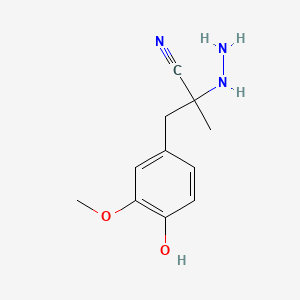

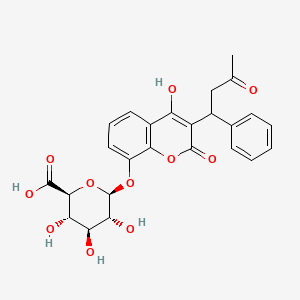

N-Boc-N-methylpiperazine-d3 is a chemical compound with the molecular formula C10H17D3N2O2 and a molecular weight of 203.30 . It is soluble in methanol and appears as a colorless oily matter .

Synthesis Analysis

Industrially, N-methylpiperazine is produced by reacting diethanolamine and methylamine at 250 bar and 200 °C . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name for N-Boc-N-methylpiperazine-d3 is tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate . The canonical SMILES structure is CC©©OC(=O)N1CCN(CC1)C .Chemical Reactions Analysis

N-Boc-N-methylpiperazine-d3 is used as a synthesis reagent . It is involved in the synthesis of biologically active molecules, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor antagonists for the treatment of obesity .Physical And Chemical Properties Analysis

N-Boc-N-methylpiperazine-d3 is soluble in methanol . It has a molecular weight of 203.30 .Aplicaciones Científicas De Investigación

Photocatalysis and Material Science

Fabrication and Application of Photocatalysts : Research on (BiO)2CO3-based photocatalysts, including their modification strategies for enhanced visible light-driven photocatalytic performance, suggests a potential area where related compounds like N-Boc-N-methylpiperazine-d3 could find application. Modification strategies to improve photocatalytic activities could align with research into functionalizing or modifying N-Boc-N-methylpiperazine-d3 for specific scientific applications, such as material science or environmental remediation (Zilin Ni et al., 2016).

Medicinal Chemistry and Drug Design

Phenylpiperazine Derivatives : While focusing on N-phenylpiperazine, this review highlights the versatility of piperazine scaffolds in medicinal chemistry, suggesting a framework that could be applicable to exploring the roles and applications of N-Boc-N-methylpiperazine-d3 in drug design and development. This scaffold's adaptability across various therapeutic fields underscores the potential for N-Boc-N-methylpiperazine-d3 in creating new pharmacological agents or research tools (Rodolfo C Maia et al., 2012).

Chemical Biology and Receptor Studies

N-arylpiperazine and Dopamine Receptors : Studies exploring the binding sites and interactions of N-arylpiperazine derivatives with dopamine receptors provide a foundation for understanding how structurally related compounds, including N-Boc-N-methylpiperazine-d3, may interact with biological targets. Such research is crucial for developing therapeutic agents or probes for neurological studies (V. Soskic et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-methylpiperazine-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)